Cas no 1805154-99-7 (Methyl 3-chloro-5-cyano-2-mercaptophenylacetate)
Methyl 3-chloro-5-cyano-2-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-chloro-5-cyano-2-mercaptophenylacetate
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- Inchi: 1S/C10H8ClNO2S/c1-14-9(13)4-7-2-6(5-12)3-8(11)10(7)15/h2-3,15H,4H2,1H3
- InChI Key: AKROIDRXPJEHOW-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=CC(=C1S)CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 2.2
- Topological Polar Surface Area: 51.1
Methyl 3-chloro-5-cyano-2-mercaptophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005668-250mg |
Methyl 3-chloro-5-cyano-2-mercaptophenylacetate |
1805154-99-7 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
| Alichem | A014005668-500mg |
Methyl 3-chloro-5-cyano-2-mercaptophenylacetate |
1805154-99-7 | 97% | 500mg |
831.30 USD | 2021-06-22 | |
| Alichem | A014005668-1g |
Methyl 3-chloro-5-cyano-2-mercaptophenylacetate |
1805154-99-7 | 97% | 1g |
1,460.20 USD | 2021-06-22 |
Methyl 3-chloro-5-cyano-2-mercaptophenylacetate Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Methyl 3-chloro-5-cyano-2-mercaptophenylacetate
Methyl 3-chloro-5-cyano-2-mercaptophenylacetate (CAS No. 1805154-99-7): An Overview
Methyl 3-chloro-5-cyano-2-mercaptophenylacetate (CAS No. 1805154-99-7) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique functional groups, including a chloro substituent, a cyano group, and a mercapto (thiol) moiety, which collectively confer it with a wide range of chemical reactivity and potential applications.
The molecular structure of Methyl 3-chloro-5-cyano-2-mercaptophenylacetate is represented by the formula C10H8ClNOS. The presence of the chloro and cyano groups imparts significant electronic effects, making it an attractive intermediate for various synthetic transformations. The mercapto group, on the other hand, provides opportunities for thiol-based chemistry, such as thiol-disulfide exchange reactions and metal coordination.
In recent years, the compound has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antiviral agents and anticancer drugs. A study published in the Journal of Medicinal Chemistry highlighted the use of Methyl 3-chloro-5-cyano-2-mercaptophenylacetate as a key intermediate in the synthesis of a series of thiosemicarbazones with potent antitumor activity against various cancer cell lines.
Beyond pharmaceutical applications, Methyl 3-chloro-5-cyano-2-mercaptophenylacetate has also found utility in materials science. Its unique combination of functional groups makes it suitable for the preparation of functional polymers and coatings. A recent study in Macromolecules demonstrated the use of this compound as a monomer in the synthesis of polythiols, which exhibit excellent mechanical properties and chemical stability. These polymers have potential applications in areas such as adhesives, coatings, and biomedical devices.
The synthetic accessibility of Methyl 3-chloro-5-cyano-2-mercaptophenylacetate has been well-documented in the literature. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common approach involves the reaction of 3-chloro-5-cyanothiophenol with methyl bromoacetate in the presence of a base. This method yields high purity products with good yields, making it suitable for large-scale production.
In terms of safety and handling, it is important to note that while Methyl 3-chloro-5-cyano-2-mercaptophenylacetate is not classified as a hazardous material, proper precautions should be taken during its handling and storage to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, and storing the compound in a well-ventilated area away from incompatible substances.
The environmental impact of Methyl 3-chloro-5-cyano-2-mercaptophenylacetate has also been evaluated. Studies have shown that it has low toxicity to aquatic organisms and does not pose significant environmental risks when used responsibly. However, it is always advisable to follow best practices for waste disposal and environmental stewardship.
In conclusion, Methyl 3-chloro-5-cyano-2-mercaptophenylacetate (CAS No. 1805154-99-7) is a valuable compound with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique combination of functional groups makes it an attractive intermediate for various synthetic transformations and end-product formulations. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific and industrial fields.
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